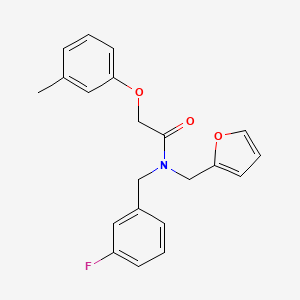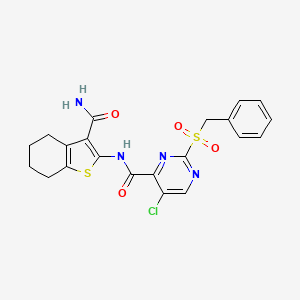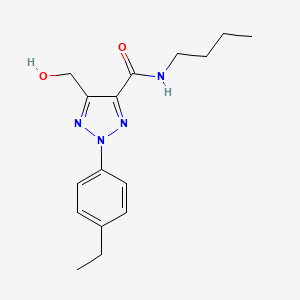![molecular formula C24H21NO4 B11384696 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11384696.png)
3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-メトキシフェニル)エチル]-3,4-ジヒドロ-2H,6H-ベンゾ[3,4]クロメノ[8,7-e][1,3]オキサジン-6-オンは、縮合複素環構造を特徴とする複雑な有機化合物です。
2. 製法
合成経路および反応条件
3-[2-(4-メトキシフェニル)エチル]-3,4-ジヒドロ-2H,6H-ベンゾ[3,4]クロメノ[8,7-e][1,3]オキサジン-6-オンの合成は、一般的に多段階有機反応を伴います。一般的なアプローチの1つは次のとおりです。
クロメン核の形成: 最初のステップは、環化反応によるクロメン核の合成です。これは、適切なフェノール誘導体をアルデヒドと酸性条件下で反応させることで達成できます。
オキサジノン環の導入: 次に、クロメン中間体を適切なアミンとカルボニル化合物と反応させて、オキサジノン環を形成します。このステップでは、複素環構造の正しい形成を確実にするために、触媒と制御された温度を使用する必要があります。
最終的な官能基化:
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、フェノール誘導体を生成します。
還元: 還元反応は、オキサジノン環を標的にし、それを開いてより単純なアミン誘導体を生成する可能性があります。
置換: 求電子置換反応は芳香環で起こり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: フリーデル・クラフツアルキル化またはアシル化反応では、多くの場合、塩化アルミニウム (AlCl₃) を触媒として使用します。
主な生成物
酸化: フェノール誘導体。
還元: アミン誘導体。
置換: 導入される置換基に応じて、さまざまなアルキル化またはアシル化生成物。
4. 科学研究への応用
化学
化学において、この化合物は、その独特の反応性と、より複雑な分子の構成要素としての可能性について研究されています。その縮合複素環構造は、有機合成における貴重な中間体となっています。
生物学
生物学的には、この化合物は興味深い薬理学的特性を示す可能性があります。抗炎症、抗菌、または抗癌剤としてのその可能性を探る研究が進行中です。
医学
医薬品化学では、この化合物の誘導体が、その潜在的な治療効果について調査されています。この化合物の構造的特徴により、さまざまな生物学的標的に結合することが可能になり、創薬の候補となっています。
産業
産業的には、この化合物は、その安定した複素環構造により、ポリマーやコーティングなどの新素材の開発に使用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common approach is:
Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Oxazinone Ring: The chromene intermediate is then subjected to a reaction with an appropriate amine and a carbonyl compound to form the oxazinone ring. This step often requires the use of catalysts and controlled temperatures to ensure the correct formation of the heterocyclic structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazinone ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various alkylated or acylated products depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused heterocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. The structural features of the compound allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable heterocyclic structure.
作用機序
3-[2-(4-メトキシフェニル)エチル]-3,4-ジヒドロ-2H,6H-ベンゾ[3,4]クロメノ[8,7-e][1,3]オキサジン-6-オンの作用機序は完全には解明されていません。水素結合、疎水性相互作用、π-πスタッキングを通じて、酵素や受容体などの特定の分子標的に結合すると考えられています。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
クマリン: クロメン核の存在により、構造的に似ています。
ベンゾキサジン: オキサジノン環構造を共有しています。
フラボノイド: 縮合芳香環と潜在的な生物活性がある点で似ています。
独自性
3-[2-(4-メトキシフェニル)エチル]-3,4-ジヒドロ-2H,6H-ベンゾ[3,4]クロメノ[8,7-e][1,3]オキサジン-6-オンを他の類似化合物とは一線を画すのは、クロメンとオキサジノン環の特定の組み合わせと、4-メトキシフェニル基の存在です。この独特の構造は、他の類似化合物には見られない独特の生物学的活性と反応性パターンを与える可能性があります。
類似化合物との比較
Similar Compounds
Coumarins: Similar in structure due to the presence of the chromene core.
Benzoxazines: Share the oxazinone ring structure.
Flavonoids: Similar in having fused aromatic rings and potential biological activities.
Uniqueness
What sets 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its specific combination of the chromene and oxazinone rings, along with the 4-methoxyphenyl group. This unique structure may confer distinct biological activities and reactivity patterns not seen in other similar compounds.
特性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H21NO4/c1-27-17-8-6-16(7-9-17)12-13-25-14-21-22(28-15-25)11-10-19-18-4-2-3-5-20(18)24(26)29-23(19)21/h2-11H,12-15H2,1H3 |
InChIキー |
NCQLEFFILIFVEK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384615.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384616.png)
![3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11384624.png)

![2-(5-methoxy-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11384632.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11384640.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11384648.png)
![2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11384649.png)
![1-(4-fluorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384655.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11384657.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11384666.png)
![2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole](/img/structure/B11384667.png)

